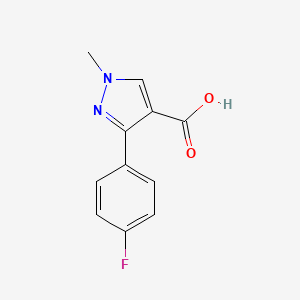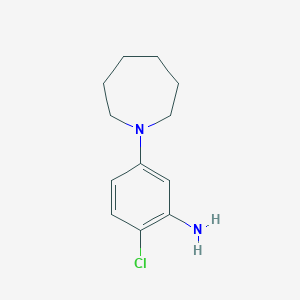![molecular formula C8H16N2O B6613329 [(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine CAS No. 1143524-10-0](/img/structure/B6613329.png)
[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine, a complex organic compound, stands as a key player in various chemical and biological research domains. Recognized for its unique structure combining a pyrrolidine and morpholine ring, this compound offers a broad spectrum of applications, extending from synthetic chemistry to potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine typically involves multi-step organic synthesis, focusing on building the pyrrolidine and morpholine rings. Key steps include:
Formation of the Pyrrolidine Ring: : This can be achieved through intramolecular cyclization reactions of suitable precursors.
Morpholine Ring Construction: : Often accomplished through condensation reactions involving appropriate amines and diols under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction parameters, such as temperature and pressure, play crucial roles in enhancing the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, often with reagents like hydrogen peroxide or potassium permanganate, leading to oxygenated derivatives.
Reduction: : Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, typically result in deoxygenated or hydrogenated products.
Substitution: : The compound is reactive towards nucleophilic and electrophilic substitution, with common reagents including halides, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Halides (e.g., chloride, bromide), strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: : Formation of hydroxylated or ketone derivatives.
Reduction: : Generation of alcohols or alkanes.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as an intermediate in organic synthesis, facilitating the formation of complex molecules. Its unique structure allows it to serve as a building block for pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In medicinal chemistry, the compound’s derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological and psychological disorders due to their interaction with central nervous system receptors.
Industry
Industrial applications include its use in the synthesis of advanced polymers, dyes, and specialty chemicals. Its versatility makes it valuable in the production of various high-performance materials.
Wirkmechanismus
Molecular Targets and Pathways
The compound and its derivatives often interact with enzymes and receptors in the body, influencing various biochemical pathways. For example, its potential neuroactive properties are linked to its interaction with neurotransmitter receptors, modulating synaptic transmission and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: : Shares the pyrrolidine ring but lacks the morpholine component.
Morpholine: : Contains the morpholine ring without the pyrrolidine structure.
Uniqueness
[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine’s dual-ring structure imparts unique chemical reactivity and biological activity, distinguishing it from simpler compounds like pyrrolidine and morpholine.
This complexity and functionality make this compound a fascinating subject for ongoing research in multiple scientific fields.
Eigenschaften
IUPAC Name |
[(3S,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAZNRIERWGWTE-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CO[C@H](CN2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)
![3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B6613266.png)




![6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6613294.png)




![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)


